MeOSuc-Ala-Ala-Pro-Val-AMC

Übersicht

Beschreibung

“MeOSuc-Ala-Ala-Pro-Val-AMC” (also known as MeOSuc-AAPV-AMC) is a fluorogenic substrate for human leukocyte and porcine pancreatic elastase . The methoxy succinyl (MeO-Suc) peptide AAPV is avidly hydrolyzed by these elastases but not by cathepsin G .

Synthesis Analysis

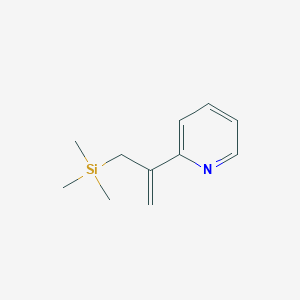

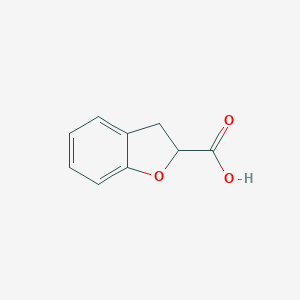

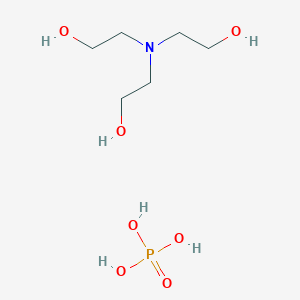

The synthesis of MeOSuc-Ala-Ala-Pro-Val-AMC involves the attachment of a 7-amino-4-methylcoumarin (AMC) molecule to the C-terminal carboxyl group of the peptide sequence . This results in a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase .

Molecular Structure Analysis

The molecular formula of MeOSuc-Ala-Ala-Pro-Val-AMC is C31H41N5O9 . It has a molecular weight of 627.7 g/mol . The formal name of the compound is N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide .

Chemical Reactions Analysis

The methoxy succinyl (MeO-Suc) peptide AAPV in MeOSuc-Ala-Ala-Pro-Val-AMC is avidly hydrolyzed by human leukocyte and porcine pancreatic elastases but not by cathepsin G . The addition of 7-amino-4-methylcoumarin (AMC) generates a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase .

Physical And Chemical Properties Analysis

MeOSuc-Ala-Ala-Pro-Val-AMC is a crystalline solid . It has a solubility of 20 mg/ml in DMF, 0.5 mg/ml in a 1:1 solution of DMF:PBS (pH 7.2), and 16 mg/ml in DMSO . It has an emission range of 440-460 nm and an excitation range of 355-380 nm .

Wissenschaftliche Forschungsanwendungen

MeOSuc-Ala-Ala-Pro-Val-AMC: A Comprehensive Analysis of Scientific Research Applications

Elastase Activity Assay: MeOSuc-Ala-Ala-Pro-Val-AMC serves as a fluorogenic substrate for human leukocyte and porcine pancreatic elastase. It is used to assay elastase activity by monitoring the hydrolysis products spectrofluorometrically .

Enzyme Kinetics Studies: The compound is utilized in enzyme kinetics to determine the rate of reaction and affinity (Km) of elastases towards this specific substrate .

Drug Development: Researchers use MeOSuc-Ala-Ala-Pro-Val-AMC in drug development as a tool to screen for inhibitors of human leukocyte and porcine pancreatic elastase, which are potential therapeutic targets for various diseases .

Disease Model Studies: It is applied in disease models, especially those related to conditions where elastase plays a significant role, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Protease Activity Monitoring: This compound is also cleaved by myeloblastin, making it useful for monitoring protease activity in different biological samples .

Biomedical Research: In biomedical research, MeOSuc-Ala-Ala-Pro-Val-AMC is used in the study of proteolytic enzymes which are crucial in many physiological processes including cell signaling and tissue remodeling .

Diagnostic Applications: Due to its specificity and sensitivity, this substrate can be employed in diagnostic assays to detect and quantify elastase levels in biological samples .

Educational Purposes: It can be used in academic settings for practical laboratory classes to demonstrate enzyme-substrate interactions and fluorescence-based assays .

Wirkmechanismus

Target of Action

MeOSuc-Ala-Ala-Pro-Val-AMC, also known as MeOSuc-AAPV-AMC, is a tetrapeptide that serves as a fluorescent substrate for human leukocyte and porcine pancreatic elastase . Elastases are a group of enzymes that break down elastin, a key component of the extracellular matrix in tissues. They play a crucial role in various biological processes, including tissue remodeling and immune response .

Mode of Action

The compound interacts with its target enzymes through a process called hydrolysis . The methoxy succinyl (MeO-Suc) peptide AAPV in the compound is avidly hydrolyzed by these elastases .

Biochemical Pathways

The hydrolysis of the MeOSuc-AAPV-AMC by elastases leads to the generation of a peptide of low fluorescence . This biochemical reaction is part of the broader proteolytic pathway, where enzymes break down proteins into smaller peptides or amino acids. The downstream effects of this pathway can influence various biological processes, including inflammation and tissue remodeling.

Pharmacokinetics

It is soluble in DMF (20 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), and DMSO (16 mg/ml) . These properties can impact the compound’s bioavailability and its overall effectiveness as a substrate for elastases.

Result of Action

The hydrolysis of MeOSuc-AAPV-AMC by elastases results in a linear increase in fluorescence . This change can be detected and quantified, making this compound a useful tool for studying the activity of elastases. It can detect as little as 11 pM human leukocyte elastase and 18 pM porcine pancreatic elastase .

Safety and Hazards

MeOSuc-Ala-Ala-Pro-Val-AMC should be stored at -20°C for stability . It is not for human or veterinary use . In case of accidental exposure, it is recommended to avoid inhalation of dusts, use respiratory protective device in case of insufficient ventilation, and rinse skin or eyes with water in case of contact .

Eigenschaften

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N5O9/c1-16(2)27(30(42)34-20-9-10-21-17(3)14-26(39)45-23(21)15-20)35-29(41)22-8-7-13-36(22)31(43)19(5)33-28(40)18(4)32-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H,32,37)(H,33,40)(H,34,42)(H,35,41)/t18-,19-,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEUDEVBFFPSEI-NFHWZJRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B158833.png)

![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)

![(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B158859.png)